4-(2-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione
Overview
Description
4-(2-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a triazole ring and a piperazine moiety, contributes to its wide range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring. The final step involves the alkylation of the triazole ring with 2-(4-methylpiperazin-1-yl)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The triazole ring and piperazine moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted triazole and piperazine derivatives.
Scientific Research Applications
4-(2-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazino)benzaldehyde: A compound with a similar piperazine moiety but different functional groups.
(4-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone: Another compound with a similar piperazine moiety but different aromatic substitution.
Uniqueness
4-(2-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione is unique due to its combination of a triazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5S/c1-13-5-3-4-6-14(13)21-15(17-18-16(21)22)7-8-20-11-9-19(2)10-12-20/h3-6H,7-12H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMZBXFHRVSJQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CCN3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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